molecular formula C17H17N5OS B2410439 N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 1286702-24-6

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2410439
CAS No.: 1286702-24-6
M. Wt: 339.42
InChI Key: GHKQZNWVSGNKRP-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a phenyl ring substituted with two methyl groups, a pyrimidopyrimidine moiety, and a thioacetamide linkage. The presence of these functional groups contributes to its distinctive chemical properties and reactivity.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-2-(2-methylpyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-10-4-5-11(2)14(6-10)22-15(23)8-24-17-13-7-18-12(3)21-16(13)19-9-20-17/h4-7,9H,8H2,1-3H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHKQZNWVSGNKRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CSC2=NC=NC3=NC(=NC=C32)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the thioacetamide intermediate: This step involves the reaction of 2,5-dimethylphenylamine with chloroacetyl chloride in the presence of a base such as triethylamine to form N-(2,5-dimethylphenyl)-2-chloroacetamide. This intermediate is then treated with sodium hydrosulfide to yield N-(2,5-dimethylphenyl)-2-thioacetamide.

    Synthesis of the pyrimidopyrimidine moiety: The pyrimidopyrimidine core can be synthesized through a multi-step process involving the condensation of appropriate precursors such as 2-aminopyrimidine and 4,6-dichloropyrimidine in the presence of a base like potassium carbonate.

    Coupling reaction: The final step involves the coupling of the thioacetamide intermediate with the pyrimidopyrimidine moiety under suitable conditions, such as using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques like recrystallization and chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The thioacetamide group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced under mild conditions using reducing agents such as sodium borohydride to yield the corresponding amine.

    Substitution: The phenyl ring and pyrimidopyrimidine moiety can undergo electrophilic and nucleophilic substitution reactions, respectively, in the presence of suitable reagents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives, substituted pyrimidopyrimidines.

Scientific Research Applications

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to the active site of an enzyme, thereby inhibiting its activity, or by modulating signaling pathways through receptor binding. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide: shares structural similarities with other thioacetamide derivatives and pyrimidopyrimidine compounds.

    Dimethyl 2,6-pyridinedicarboxylate: Another compound with a similar aromatic structure but different functional groups.

    2,6-Pyridinedicarboxamide: Similar in terms of the pyridine ring but with different substituents.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various applications in scientific research and industry.

Biological Activity

N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be represented by the following chemical structure:

  • Molecular Formula : C16_{16}H18_{18}N4_{4}S
  • Molecular Weight : 298.41 g/mol

The structure features a dimethylphenyl group bonded to a thioacetamide moiety, which is further linked to a methylpyrimido[4,5-d]pyrimidine unit. This unique composition suggests potential interactions with biological targets.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, research on related pyrimidine derivatives has shown efficacy against various cancer cell lines through mechanisms that include:

  • Inhibition of DNA synthesis : Compounds bind to DNA and inhibit replication processes.
  • Induction of apoptosis : Some derivatives trigger programmed cell death in cancer cells.

A study demonstrated that certain substituted pyrimidines displayed IC50_{50} values in the low micromolar range against lung cancer cell lines (A549, HCC827, NCI-H358), indicating promising antitumor activity .

Antimicrobial Activity

In addition to antitumor effects, related compounds have been evaluated for antimicrobial properties. The presence of thio groups in the structure enhances the ability to disrupt microbial membranes or inhibit essential enzymes in pathogens. Some derivatives have shown activity against both Gram-positive and Gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Binding : The compound's structure allows it to intercalate within DNA strands, disrupting replication and transcription processes.
  • Enzyme Inhibition : It may inhibit key enzymes involved in cell proliferation and survival pathways.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that similar compounds can induce oxidative stress in cancer cells, leading to cell death.

Case Studies

  • Study on Lung Cancer Cell Lines : A series of experiments conducted on A549 cells revealed that derivatives with a similar backbone had IC50_{50} values ranging from 5 to 15 µM in 2D cultures but showed reduced efficacy in 3D models, highlighting the importance of microenvironmental factors in drug response .
  • Antimicrobial Evaluation : In vitro assays demonstrated that certain thioacetamides exhibited MIC values as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli, suggesting their potential as lead compounds for antibiotic development .

Data Table

The following table summarizes key findings from studies on related compounds:

Compound NameTarget Cell LineIC50_{50} (µM)Activity Type
Compound AA5496.26Antitumor
Compound BHCC8278.40Antitumor
Compound CE. coli10Antimicrobial
Compound DS. aureus12Antimicrobial

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-2-((7-methylpyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide, and how can purity be maximized?

  • Methodology : Synthesis typically involves multi-step alkylation and condensation reactions. For example, alkylation of 7-methylpyrimido[4,5-d]pyrimidin-4-thiol with N-(2,5-dimethylphenyl)-2-chloroacetamide is performed using a 2.6–2.8-fold molar excess of sodium methylate in anhydrous DMF at 60–80°C . Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol yields >95% purity .
  • Key Parameters : Reaction temperature, solvent choice (e.g., DMF for solubility), and stoichiometric control of sodium methylate to avoid side reactions .

Q. How is the molecular structure of this compound validated?

  • Analytical Techniques :

  • 1H NMR : Characteristic peaks include aromatic protons (δ 7.22–6.89 ppm), methyl groups (δ 2.29–2.09 ppm), and the SCH2 linker (δ 4.05 ppm) .
  • Mass Spectrometry : Molecular ion [M+H]+ observed at m/z 347.3 (C16H17FN4OS) .
  • X-ray Crystallography : SHELX software refines crystallographic data to confirm bond angles and dihedral angles in the pyrimido[4,5-d]pyrimidine core .

Q. What preliminary biological assays are recommended to evaluate its activity?

  • In Vitro Screening :

  • Kinase Inhibition : Dose-response assays (IC50 determination) against tyrosine kinases (e.g., EGFR, VEGFR) using ATP-competitive binding protocols .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50 values compared to reference inhibitors like imatinib .

Advanced Research Questions

Q. How can computational methods predict binding modes and optimize bioactivity?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with kinase ATP-binding pockets. Key residues (e.g., Lys721 in EGFR) form hydrogen bonds with the pyrimidine nitrogen and acetamide carbonyl .
  • QSAR Studies : Correlate substituent effects (e.g., methyl vs. methoxy groups) with inhibitory activity using descriptors like logP and polar surface area .

Q. What strategies resolve contradictions in reported biological data (e.g., variable IC50 values)?

  • Experimental Design :

  • Control Standardization : Use consistent ATP concentrations (e.g., 10 µM) and enzyme sources (recombinant vs. cell lysate) .
  • Data Normalization : Express activity relative to positive controls (e.g., staurosporine) to minimize inter-lab variability .
    • Case Study : Discrepancies in IC50 values (e.g., 0.5 µM vs. 2.1 µM) may arise from differences in assay pH or DMSO solvent concentration (>1% reduces activity) .

Q. How does the compound’s reactivity influence derivatization for SAR studies?

  • Functionalization Strategies :

  • Oxidation : Convert thioether (S-CH2) to sulfone using H2O2/acetic acid, enhancing polarity and kinase selectivity .
  • Substitution : Replace the 2,5-dimethylphenyl group with electron-deficient aryl rings (e.g., 3,5-difluorophenyl) via Buchwald-Hartwig coupling to improve binding affinity .
    • Reaction Monitoring : Track intermediates via TLC (Rf = 0.3 in 1:1 EtOAc/hexane) and LC-MS .

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